molecular formula C16H15NO3 B2927098 methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate CAS No. 887360-74-9

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate

Cat. No.: B2927098
CAS No.: 887360-74-9
M. Wt: 269.3
InChI Key: APTSMXTVWZVWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate (CAS 887360-74-9) is a tricyclic indole derivative supplied for research purposes. This compound is a key synthetic intermediate in the exploration of potent small-molecule inhibitors, particularly in oncology. Scientific studies highlight the significance of the tricyclic 2-indole carboxylic acid scaffold in developing high-affinity inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in various cancers and a contributor to chemoresistance . Researchers utilize this methyl ester as a precursor to the corresponding carboxylic acid, which can be further functionalized to create compounds with single-digit nanomolar binding affinity for Mcl-1 and high selectivity over related proteins like Bcl-xL and Bcl-2 . The ethoxy substitution at the C5 position of the indole ring is a critical structural feature known to influence the compound's interaction with biological targets, potentially enhancing binding and cytotoxicity . Beyond Mcl-1 inhibition, indole derivatives are broadly recognized in medicinal chemistry for their diverse biological potential, including antiviral, anti-inflammatory, and antimicrobial activities, making this compound a versatile building block for drug discovery programs . Handling Note: This product is intended for research and development use only and must be handled by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-3-20-15-9-13-12(8-14(17-13)16(18)19-2)10-6-4-5-7-11(10)15/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTSMXTVWZVWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethoxy-substituted ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituent (Position) Key Activity/Synthesis Highlights Melting Point (°C) References
Methyl 5-Ethoxy-3H-Benzo[e]indole-2-carboxylate Benzo[e]indole 5-OCH₂CH₃ Structural analog; synthesis inferred N/A
Ethyl 5-Fluoroindole-2-carboxylate Indole 5-F 37.5% yield via NaOEt/DMSO 249–250
Methyl 5-Chloroindole-2-carboxylate Indole 5-Cl Antiproliferative (EGFR/BRAF inhibition) N/A
Methyl 5-Methoxyindole-2-carboxylate Indole 5-OCH₃ HDAC inhibition; 69.3% yield via acetylation 187–189

Biological Activity

Methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various research studies.

This compound is synthesized primarily through the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with an ethoxy-substituted ketone under acidic conditions, typically using methanesulfonic acid as a catalyst. The reaction is conducted under reflux to ensure optimal yield and purity .

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. It has been studied for its ability to inhibit viral replication, potentially making it a candidate for therapeutic applications against viral infections .

Anticancer Properties

The compound has shown significant anticancer activity across various cancer cell lines. Studies demonstrate that it can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, it may modulate the activity of enzymes associated with cancer growth, leading to increased apoptosis in malignant cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Inhibition of cell proliferation
HCT11615Induction of apoptosis
PC312Modulation of enzyme activity

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. Studies report minimum inhibitory concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Pseudomonas aeruginosa12Bactericidal

The biological effects of this compound are attributed to its ability to bind to various receptors and enzymes, thereby modulating their activity. For example, it may inhibit certain kinases that are critical for cancer cell survival or interfere with the replication machinery of viruses .

Case Studies

  • Anticancer Study : A study involving the treatment of MDA-MB-231 breast cancer cells with this compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase activity .
  • Antiviral Study : In vitro tests revealed that the compound could significantly reduce viral load in infected cell cultures, suggesting potential as an antiviral agent. The specific pathways affected include those involved in viral entry and replication .

Comparative Analysis with Similar Compounds

When compared to other indole derivatives, this compound exhibits unique biological activities due to its specific substitution pattern. Other compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate show different profiles in terms of potency and mechanism .

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